3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine
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Overview
Description
3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is a heterocyclic compound that features a pyrano[4,3-c]pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of propargyl bromide and a suitable pyridazine derivative. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propargyl group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .
Comparison with Similar Compounds
Similar Compounds
3-(prop-2-yn-1-yloxy)-9H-carbazole: This compound also contains a propargyl group and exhibits cytotoxic activity.
1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Known for its strong activity against certain cancer cell lines.
Uniqueness
3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is unique due to its pyrano[4,3-c]pyridazine core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-prop-2-enoxy-7,8-dihydro-5H-pyrano[4,3-c]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-4-14-10-6-8-7-13-5-3-9(8)11-12-10/h2,6H,1,3-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICULBOWHUQFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN=C2CCOCC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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